molecular formula C₁₆H₁₅NO₃S₂ B1142326 (E,Z)-Epalrestat Methyl Ester CAS No. 682775-70-8

(E,Z)-Epalrestat Methyl Ester

Cat. No.: B1142326
CAS No.: 682775-70-8
M. Wt: 333.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,Z)-Epalrestat Methyl Ester is a derivative of Epalrestat, a well-known aldose reductase inhibitor used primarily in the management of diabetic neuropathy. The methyl ester form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E,Z)-Epalrestat Methyl Ester can be synthesized through the esterification of Epalrestat with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of Epalrestat to the ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (E,Z)-Epalrestat Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Epalrestat and methanol.

    Reduction: Epalrestat alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E,Z)-Epalrestat Methyl Ester has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on aldose reductase enzyme activity in various biological systems.

    Medicine: Explored for its therapeutic potential in managing diabetic complications, particularly diabetic neuropathy.

    Industry: Utilized in the development of pharmaceutical formulations to improve the solubility and bioavailability of Epalrestat.

Mechanism of Action

The mechanism of action of (E,Z)-Epalrestat Methyl Ester involves the inhibition of the aldose reductase enzyme. This enzyme is responsible for the reduction of glucose to sorbitol, a process that contributes to the development of diabetic complications. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol in tissues, thereby alleviating symptoms of diabetic neuropathy. The molecular targets include the active site of the aldose reductase enzyme, where the compound binds and prevents the enzyme’s catalytic activity.

Comparison with Similar Compounds

    Epalrestat: The parent compound, primarily used in the treatment of diabetic neuropathy.

    Tolrestat: Another aldose reductase inhibitor with similar therapeutic applications.

    Sorbinil: An older aldose reductase inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness: (E,Z)-Epalrestat Methyl Ester is unique due to its enhanced solubility and bioavailability compared to Epalrestat. This makes it a more effective candidate for pharmaceutical formulations, potentially offering improved therapeutic outcomes.

Properties

CAS No.

682775-70-8

Molecular Formula

C₁₆H₁₅NO₃S₂

Molecular Weight

333.43

Synonyms

(E,Z)-5-(2-Methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid Methyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.